molecular formula C14H14N4O2 B5213837 N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine

N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine

Cat. No.: B5213837
M. Wt: 270.29 g/mol
InChI Key: WJVFNEGQBQUONY-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the oxazole moiety. One common method involves the reaction of 2-methoxyphenylhydrazine with an appropriate β-diketone to form the pyrazole ring. This intermediate is then reacted with an oxazole precursor under suitable conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine is unique due to its specific combination of the pyrazole and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of pharmacological activities .

Properties

IUPAC Name

N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-19-13-5-3-2-4-12(13)18-10-11(9-16-18)8-15-14-6-7-20-17-14/h2-7,9-10H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVFNEGQBQUONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)CNC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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